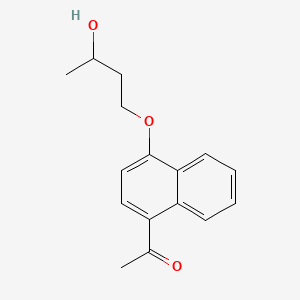
3-Butanol, 1-(4-acetyl-1-naphthyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is an organic compound with the molecular formula C16H18O3 It is a derivative of butanol, featuring a naphthyl group substituted with an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- typically involves the reaction of 4-acetyl-1-naphthol with 3-bromobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide
Major Products Formed
Oxidation: Formation of 3-butanone, 1-(4-acetyl-1-naphthyloxy)-.
Reduction: Formation of 3-butanol, 1-(4-hydroxy-1-naphthyloxy)-.
Substitution: Formation of 3-bromobutane, 1-(4-acetyl-1-naphthyloxy)-.
Applications De Recherche Scientifique
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butanol, 1-(4-acetyl-1-naphthyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The naphthyl group can interact with hydrophobic pockets in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanol, 1-(4-hydroxy-1-naphthyloxy)-
- 3-Butanol, 1-(4-methyl-1-naphthyloxy)-
- 3-Butanol, 1-(4-ethoxy-1-naphthyloxy)-
Uniqueness
3-Butanol, 1-(4-acetyl-1-naphthyloxy)- is unique due to the presence of both an acetyl group and a naphthyl group, which confer distinct chemical and biological properties. The acetyl group can undergo various chemical modifications, while the naphthyl group provides a rigid aromatic structure that can interact with biological targets in specific ways .
Propriétés
Numéro CAS |
73622-72-7 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-[4-(3-hydroxybutoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H18O3/c1-11(17)9-10-19-16-8-7-13(12(2)18)14-5-3-4-6-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
Clé InChI |
ALDOODCGTDEHDY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1=CC=C(C2=CC=CC=C21)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



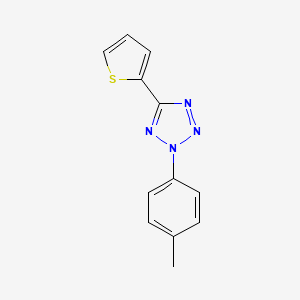
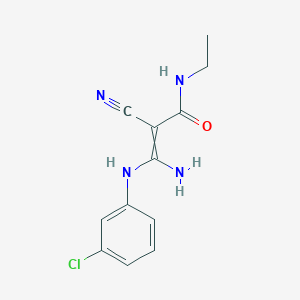
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
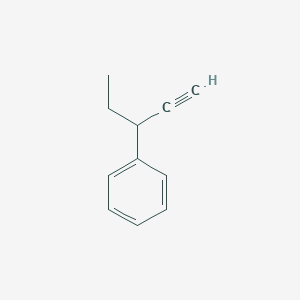

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
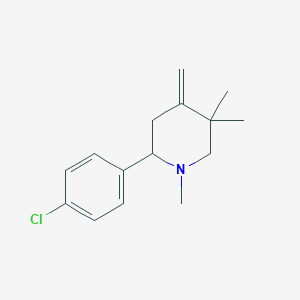
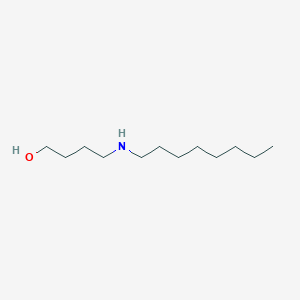
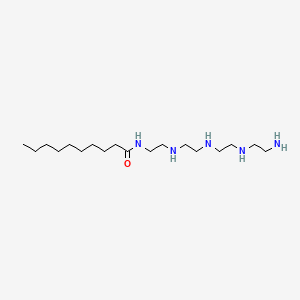
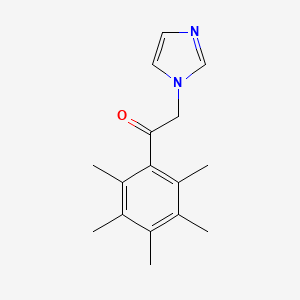
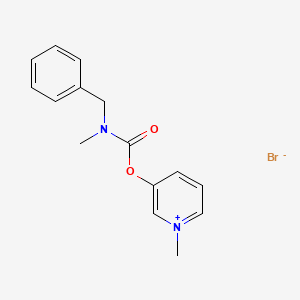

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
